[(4-CHLORO-2,5-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE
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Overview
Description
[(4-CHLORO-2,5-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE is a chemical compound with the molecular formula C10H15ClN2O3S It is characterized by the presence of a chloro group, two methoxy groups, and a sulfamoyl group attached to a phenyl ring, along with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-CHLORO-2,5-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with dimethylamine and a suitable sulfamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
[(4-CHLORO-2,5-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions may require the use of catalysts or bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
[(4-CHLORO-2,5-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-CHLORO-2,5-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(4-CHLORO-2,5-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE can be compared with other similar compounds, such as:
4-Chloro-2,5-dimethoxyaniline: Lacks the sulfamoyl and dimethylamine groups, resulting in different chemical and biological properties.
N,N-Dimethylsulfamide: Lacks the chloro and methoxy groups, leading to variations in reactivity and applications.
4-Chloro-2,5-dimethoxyphenylamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-chloro-4-(dimethylsulfamoylamino)-2,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O4S/c1-13(2)18(14,15)12-8-6-9(16-3)7(11)5-10(8)17-4/h5-6,12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTSGTOQHRDUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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